Product packaging for 3-(4-Methoxyphenyl)-2-methylbenzoic acid(Cat. No.:CAS No. 1221722-08-2)

3-(4-Methoxyphenyl)-2-methylbenzoic acid

Cat. No.: B3223653
CAS No.: 1221722-08-2
M. Wt: 242.27 g/mol
InChI Key: NPNKEJBRNFPAEG-UHFFFAOYSA-N
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Description

Significance of Aryl Carboxylic Acids in Organic Synthesis

Aryl carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. They are of paramount importance in organic synthesis due to their wide availability and chemical versatility. These compounds are not only found in numerous natural products and pharmaceuticals but also serve as essential building blocks for more complex molecules. rsc.org The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid chlorides, making aryl carboxylic acids valuable precursors in multi-step syntheses.

Modern synthetic methods increasingly utilize carboxylic acids as starting materials for creating intricate molecular architectures. rsc.org For instance, they can be used in cross-coupling reactions to form new carbon-carbon bonds, a fundamental process in constructing the skeletons of organic molecules. nih.govnih.gov The development of novel catalytic systems that directly functionalize the C-H bonds of benzoic acids or use the carboxyl group as a directing group has further expanded their utility, offering more efficient and sustainable synthetic routes. acs.org

Overview of the 3-(4-Methoxyphenyl)-2-methylbenzoic Acid Structural Motif

The compound this compound is a polysubstituted biaryl carboxylic acid. Its structure is defined by several key features that dictate its chemical properties and potential applications:

Benzoic Acid Core : The foundational structure is a benzoic acid, providing the acidic carboxyl functional group.

Biaryl Scaffold : The molecule features two directly connected phenyl rings, known as a biaryl motif. This structural element is considered a "privileged structure" in medicinal chemistry, as it is a common feature in many biologically active compounds and approved drugs. researchgate.net The biaryl linkage provides a degree of conformational flexibility and a scaffold for orienting other functional groups in three-dimensional space.

Substitution Pattern :

A methyl group is located at the 2-position (ortho to the carboxyl group). This ortho-substitution can introduce steric hindrance, influencing the rotation around the biaryl C-C bond and potentially locking the molecule into a specific conformation.

A 4-methoxyphenyl (B3050149) group is attached at the 3-position. The methoxy (B1213986) group (-OCH3) on the second phenyl ring is an electron-donating group when at the para position. wikipedia.org This influences the electronic properties of the ring system. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, which can be significant in molecular recognition and binding to biological targets. researchgate.net

Scope and Objectives of Academic Research on the Compound

While extensive academic literature focusing specifically on this compound is not prominent, research on the broader class of biaryl carboxylic acids is highly active. The objectives of such research typically fall into several key areas for which this compound is a relevant candidate:

Drug Discovery and Medicinal Chemistry : Due to the prevalence of the biaryl motif in successful drugs, a primary objective is the synthesis of novel biaryl carboxylic acids as potential therapeutic agents. researchgate.net Compounds with this structure are investigated for their ability to interact with biological targets like enzymes or receptors. The specific arrangement of functional groups in this compound makes it a valuable scaffold for creating libraries of new compounds for biological screening.

Development of Synthetic Methodologies : Biaryl carboxylic acids are key targets in the development of new synthetic reactions, particularly those involving transition-metal-catalyzed cross-coupling. rsc.orgrsc.org Research focuses on creating more efficient, selective, and environmentally benign methods for synthesizing these valuable structures. nih.gov

Materials Science : The rigid and well-defined structure of biaryl compounds makes them attractive for the development of functional materials, including specialty polymers and compounds with specific optical or electronic properties. acs.orgchemimpex.com

Catalysis : There is growing interest in using structurally sophisticated carboxylic acids, including biaryl derivatives, as ligands or additives in catalytic processes. They have been explored for their role as "proton shuttles" that can mediate C-H bond functionalization reactions, potentially improving reaction efficiency and selectivity. acs.org

The academic interest in this compound lies in its potential as a building block for these advanced applications, stemming directly from its unique combination of a biaryl scaffold, a carboxylic acid functional group, and a specific substitution pattern.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Canonical SMILES CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)C(=O)O
InChI Key UTKWAVFSJORPPC-UHFFFAOYSA-N
CAS Number 1178070-12-6
Topological Polar Surface Area 46.5 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B3223653 3-(4-Methoxyphenyl)-2-methylbenzoic acid CAS No. 1221722-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-13(4-3-5-14(10)15(16)17)11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNKEJBRNFPAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689167
Record name 4'-Methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-08-2
Record name 4'-Methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Methoxyphenyl 2 Methylbenzoic Acid

Classical and Contemporary Approaches to the Benzoic Acid Core

The construction of the benzoic acid backbone is a fundamental step in the synthesis of 3-(4-Methoxyphenyl)-2-methylbenzoic acid. Several classical and modern methods can be employed for this purpose.

Carboxylation Reactions

Carboxylation reactions, particularly those involving organometallic reagents, are a cornerstone in the synthesis of benzoic acids. The Grignard reaction is a classic and widely used method for this transformation. This involves the reaction of an aryl magnesium halide with carbon dioxide, followed by an acidic workup to yield the corresponding carboxylic acid. For instance, bromobenzene (B47551) can be converted to phenylmagnesium bromide, which upon reaction with dry ice (solid CO2) and subsequent acidification, produces benzoic acid. google.comnih.gov This method's success hinges on the careful preparation and handling of the air- and moisture-sensitive Grignard reagent. nih.gov

The reaction proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. This intermediate is then protonated during the acidic workup to liberate the free carboxylic acid. nih.govnih.gov

Starting MaterialReagentsProductKey Features
Aryl Halide (e.g., Bromobenzene)1. Mg, dry ether 2. CO2 (dry ice) 3. H3O+Benzoic AcidForms a new carbon-carbon bond; sensitive to moisture. google.comnih.gov

Ortho-Lithiation Strategies for Benzoic Acid Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of benzoic acid synthesis, the carboxylate group can act as a directed metalation group (DMG), guiding a strong base to deprotonate the ortho position. This allows for the subsequent introduction of an electrophile at that specific site. organic-chemistry.orgrsc.orgresearchgate.netuwaterloo.ca

The lithiation of unprotected benzoic acids can be achieved using strong bases like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. rsc.orguwaterloo.ca The resulting ortho-lithiated species can then be trapped with various electrophiles. For example, quenching with methyl iodide introduces a methyl group at the ortho position. rsc.orguwaterloo.ca This strategy is particularly useful for synthesizing ortho-substituted benzoic acids that might be difficult to access through other means. The regioselectivity of the lithiation can sometimes be influenced by the choice of base and reaction conditions. organic-chemistry.org

SubstrateBase/ConditionsElectrophileProductReference
Benzoic Acids-BuLi, TMEDA, THF, -90°CMethyl Iodide2-Methylbenzoic Acid rsc.orguwaterloo.ca
2-Methoxybenzoic Acids-BuLi, TMEDA, -78°CMeI2-Methoxy-6-methylbenzoic Acid researchgate.net

Hydrazide-Mediated Condensation and Cyclization Protocols

Benzoic acid hydrazides are versatile intermediates in organic synthesis. They are typically prepared from benzoic acids or their esters. The reaction of a benzoic acid methyl ester with hydrazine (B178648) hydrate (B1144303) is a common method for synthesizing the corresponding hydrazide. nih.gov These hydrazides can then be used as precursors for various heterocyclic compounds. While not a direct method for synthesizing the benzoic acid core itself, the functionalization of benzoic acid hydrazides is a significant area of research. For instance, condensation of a benzoic acid hydrazide with an aldehyde or ketone yields hydrazones, which are precursors to compounds like 1,3,4-oxadiazoles. nih.govnih.gov

Recent research has also explored the use of arylsulfonyl hydrazides as aryl surrogates in cross-coupling reactions for the synthesis of biaryls, which could be a component of a larger strategy to build the target molecule. chemrevlett.com

Installation of the Methyl Substituent at the 2-Position

Introducing a methyl group specifically at the 2-position of the benzoic acid ring is a key step. As mentioned in the previous section, ortho-lithiation followed by quenching with methyl iodide is a direct approach. rsc.orguwaterloo.ca

More contemporary methods involve transition metal-catalyzed C-H activation. Palladium-catalyzed ortho-C-H methylation of benzoic acids has been achieved using di-tert-butyl peroxide as the methylating agent. This reaction is directed by the weakly coordinating carboxyl group and proceeds under oxidant and ligand-free conditions, offering a straightforward route to ortho-methylated benzoic acids. google.comnih.govwikipedia.org

Iridium-catalyzed ortho-C-H methylation of benzoic acids provides another modern alternative. This method is notable for its use of commercially available reagents and its tolerance to air and moisture, making it a practical approach for late-stage functionalization. chemrevlett.com

MethodCatalyst/ReagentKey FeaturesReference
Ortho-Lithiations-BuLi/TMEDA, then MeIHigh regioselectivity for the ortho position. rsc.orguwaterloo.ca
Palladium-Catalyzed C-H MethylationPd(OAc)2, di-tert-butyl peroxideLigand and external oxidant-free conditions. google.comnih.govwikipedia.org
Iridium-Catalyzed C-H MethylationIridium catalystTolerant to air and moisture. chemrevlett.com

Introduction of the 4-Methoxyphenyl (B3050149) Moiety

The final key structural feature to be installed is the 4-methoxyphenyl group at the 3-position of the 2-methylbenzoic acid core. Cross-coupling reactions are the most powerful and versatile methods for achieving this C-C bond formation.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis for the formation of biaryl compounds. The general approach would involve the coupling of a 3-halo-2-methylbenzoic acid derivative with a suitable 4-methoxyphenyl organometallic reagent.

The Suzuki-Miyaura coupling is a widely used and robust method that couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. uwindsor.ca In this case, 3-bromo-2-methylbenzoic acid could be coupled with 4-methoxyphenylboronic acid. The reaction conditions are generally mild and tolerant of a wide range of functional groups. uwindsor.ca

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org While effective, a significant drawback of this method is the toxicity of the tin reagents. organic-chemistry.orgwikipedia.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. nih.govnih.gov This method is known for its high reactivity and functional group tolerance, though it requires the handling of air-sensitive zinc reagents. google.com

ReactionAryl Halide ComponentOrganometallic ComponentCatalystKey Advantages/Disadvantages
Suzuki-Miyaura3-Halo-2-methylbenzoic acid4-Methoxyphenylboronic acidPalladiumMild conditions, low toxicity of boron reagents. uwindsor.ca
Stille3-Halo-2-methylbenzoic acid(4-Methoxyphenyl)stannanePalladiumStable organostannanes, but toxic tin byproducts. organic-chemistry.orgwikipedia.org
Negishi3-Halo-2-methylbenzoic acid(4-Methoxyphenyl)zinc halidePalladium or NickelHigh reactivity, but requires handling of sensitive reagents. nih.govnih.gov

Directed Arylation Methods

Directed C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds. This approach utilizes a directing group on one of the aromatic rings to guide a transition metal catalyst to a specific C-H bond, typically in the ortho position, for functionalization. In the case of this compound, the carboxylic acid group can serve as an effective directing group.

Recent advancements have demonstrated the utility of ruthenium and iridium catalysts for the ortho-arylation of benzoic acids. nih.govnih.gov The carboxylate group coordinates to the metal center, forming a metallacyclic intermediate that facilitates the activation of the ortho-C-H bond. This is then followed by a reaction with an arylating agent.

One plausible directed arylation route to this compound would involve the reaction of 2-methylbenzoic acid with a suitable 4-methoxyphenylating agent. While traditional cross-coupling reactions often employ aryl halides, modern C-H activation methods can utilize alternative coupling partners such as aryl boronic acids or aryldiazonium salts. nih.gov For example, an iridium-catalyzed reaction of benzoic acids with arenediazonium salts has been shown to be a versatile method for synthesizing diaryl-2-carboxylates under mild conditions. nih.gov Similarly, ruthenium-catalyzed ortho-arylation of benzoic acids with arylthianthrenium salts provides excellent functional group compatibility and exclusive ortho-selectivity. nih.gov

A hypothetical reaction scheme for the directed arylation synthesis of the target compound is as follows:

Starting Material: 2-methylbenzoic acid

Arylating Agent: 4-methoxyphenylboronic acid or a derivative

Catalyst: A ruthenium(II) or iridium(III) complex

Solvent and Base: Appropriate organic solvent and a base to facilitate the reaction.

The key advantage of this method is the direct use of a C-H bond, which avoids the pre-functionalization of the benzoic acid substrate (e.g., halogenation) that is often required for traditional cross-coupling reactions.

Stereoselective Synthesis of the Compound

The presence of substituents at the ortho positions of both aryl rings in this compound creates a significant barrier to rotation around the biaryl axis. This can result in the existence of stable atropisomers (enantiomers that are stable due to restricted rotation). The stereoselective synthesis of such axially chiral biaryls is a topic of considerable research interest. nih.gov

Several strategies can be envisioned for the stereoselective synthesis of this compound:

Chiral Auxiliaries: A chiral auxiliary can be attached to the 2-methylbenzoic acid precursor. This auxiliary would direct the arylation to one face of the molecule, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Chiral Catalysts: A more elegant approach involves the use of a chiral catalyst in a directed arylation or cross-coupling reaction. Chiral ligands on the metal catalyst can create a chiral environment that favors the formation of one atropisomer over the other. For instance, enantioselective Suzuki-Miyaura couplings have been developed using chiral phosphine (B1218219) ligands on a palladium catalyst. rsc.org

Central-to-Axial Chirality Transfer: This strategy involves the creation of a new stereocenter, which then directs the formation of the chiral axis in a subsequent step. researchgate.net While more complex, this can be a powerful method for controlling atropisomerism.

The successful stereoselective synthesis would yield enantiomerically pure or enriched this compound, which could have distinct biological or material properties compared to the racemic mixture.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

Two primary synthetic routes can be proposed for the synthesis of this compound: a directed C-H arylation and a Suzuki-Miyaura cross-coupling reaction. A comparative analysis of these routes highlights their respective advantages and disadvantages in terms of efficiency and selectivity.

Route 1: Directed C-H Arylation

This route involves the direct ortho-arylation of 2-methylbenzoic acid with a 4-methoxyphenylating agent, catalyzed by a transition metal such as ruthenium or iridium. nih.govnih.gov

Efficiency: This method is generally considered more atom-economical as it avoids the need for pre-functionalization of the benzoic acid starting material. However, yields can be variable depending on the specific catalyst system and substrates. The turnover number and frequency of the catalyst are critical parameters for large-scale synthesis.

Selectivity: The directing effect of the carboxylate group typically ensures high regioselectivity for the ortho position. nih.gov Challenges can arise if other C-H bonds are similarly activated. Stereoselectivity in C-H activation is an active area of research, and achieving high enantioselectivity can be challenging.

Route 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a well-established and versatile method for forming C-C bonds. libretexts.org In this case, the reaction would involve the coupling of a 3-halo-2-methylbenzoic acid derivative with 4-methoxyphenylboronic acid, catalyzed by a palladium complex.

Selectivity: The regioselectivity is determined by the position of the halogen on the benzoic acid ring, making it highly predictable. Achieving stereoselectivity is possible through the use of chiral ligands, and significant progress has been made in atroposelective Suzuki-Miyaura couplings. rsc.org

FeatureDirected C-H ArylationSuzuki-Miyaura Cross-Coupling
Starting Materials 2-methylbenzoic acid, 4-methoxyphenylating agent3-halo-2-methylbenzoic acid, 4-methoxyphenylboronic acid
Key Catalyst Ruthenium or Iridium complexesPalladium complexes with phosphine ligands
Atom Economy Higher (direct C-H functionalization)Lower (requires pre-functionalization)
Typical Yields Moderate to high (substrate dependent)High to excellent
Regioselectivity High (directed by carboxylate group)Excellent (defined by halide position)
Stereoselectivity Challenging, requires chiral catalystsMore established with chiral ligands
Functional Group Tolerance Good, but can be sensitive to catalystExcellent

Interactive Data Table: Representative Reaction Conditions

Below is a summary of typical reaction conditions for analogous transformations, which could be adapted for the synthesis of this compound.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Yield (%)
Directed Arylation[RuCl₂(p-cymene)]₂P(Cy)₃K₂CO₃t-AmylOH12060-90
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-98

Chemical Reactivity and Transformations of 3 4 Methoxyphenyl 2 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that serves as a primary site for various chemical modifications, including the formation of esters and amides, as well as reduction to alcohols or aldehydes.

Esterification of 3-(4-Methoxyphenyl)-2-methylbenzoic acid can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.eduyoutube.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. tcu.edu

This transformation converts the carboxylic acid into its corresponding ester, altering its physical and chemical properties. For example, reacting the parent acid with methanol (B129727) would yield methyl 3-(4-methoxyphenyl)-2-methylbenzoate.

Reactant AlcoholCatalystProduct Ester
Methanol (CH₃OH)H₂SO₄Methyl 3-(4-methoxyphenyl)-2-methylbenzoate
Ethanol (C₂H₅OH)H₂SO₄Ethyl 3-(4-methoxyphenyl)-2-methylbenzoate
Isopropanol ((CH₃)₂CHOH)H₂SO₄Isopropyl 3-(4-methoxyphenyl)-2-methylbenzoate

Other methods, such as reaction with alkyl halides under basic conditions or using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an alcohol, can also be employed for ester synthesis. researchgate.net

The carboxylic acid functionality can be converted into an amide group by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the desired amine.

Alternatively, peptide coupling reagents can facilitate the direct formation of the amide bond. Reagents such as 1,1'-Carbonyldiimidazole (CDI) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) are frequently used to promote the reaction between a carboxylic acid and an amine under milder conditions. chemrxiv.org The choice of amine determines the structure of the resulting amide.

Reactant AmineCoupling AgentProduct Amide
Ammonia (NH₃)EDC.HCl3-(4-Methoxyphenyl)-2-methylbenzamide
Methylamine (CH₃NH₂)CDIN-methyl-3-(4-methoxyphenyl)-2-methylbenzamide
Aniline (C₆H₅NH₂)SOCl₂ (via acyl chloride)N-phenyl-3-(4-methoxyphenyl)-2-methylbenzamide

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. The reaction, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), converts the -COOH group into a -CH₂OH group, yielding (3-(4-methoxyphenyl)-2-methylphenyl)methanol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly but can do so in the presence of certain additives. rsc.org

Reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction must be stopped at the aldehyde stage. This is typically achieved indirectly by first converting the carboxylic acid to a derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H).

Target ProductReagent(s)Reaction Pathway
Primary Alcohol 1. LiAlH₄ 2. H₂O workupDirect reduction of the carboxylic acid.
Aldehyde 1. SOCl₂ 2. LiAl(O-t-Bu)₃HConversion to acyl chloride, followed by partial reduction.

Reactions at the Aromatic Rings

The molecule possesses two distinct aromatic rings that can undergo reactions, primarily electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the directing effects of the substituents attached to each ring.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The position of substitution is determined by the activating and directing effects of the substituents already present on the ring. libretexts.org

In this compound, the two rings have different levels of activation:

Ring A (substituted with -COOH and -CH₃): This ring is generally deactivated towards EAS. The carboxylic acid group (-COOH) is a meta-director and a strong deactivating group. libretexts.orgoneonta.edu The methyl group (-CH₃) is an ortho, para-director and a weak activating group. libretexts.org The strong deactivating effect of the carboxylic acid dominates, making this ring less susceptible to electrophilic attack than the other. Any substitution that does occur would be directed primarily by the ortho, para-directing methyl group to positions 4 and 6, and by the meta-directing carboxyl group to position 5. Steric hindrance from the adjacent groups would also influence the outcome.

Ring B (substituted with -OCH₃): This ring is strongly activated towards EAS. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and is ortho, para-directing. oneonta.edu Therefore, electrophiles will preferentially attack this ring at the positions ortho to the methoxy group (positions 3' and 5').

Given the significant difference in activation, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly on the electron-rich, methoxy-substituted ring.

SubstituentRingClassificationDirecting Effect
-COOHAStrongly DeactivatingMeta
-CH₃AWeakly ActivatingOrtho, Para
-OCH₃BStrongly ActivatingOrtho, Para
-(Aryl)BWeakly ActivatingOrtho, Para

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.org

For this compound, the carboxylic acid group can serve as the DMG after in-situ deprotonation to its carboxylate form. The carboxylate group directs lithiation exclusively to the positions ortho to it. nih.govorganic-chemistry.org In this molecule, the two ortho positions are C2 and C6. The C2 position is already substituted with a methyl group, leaving the C6 position as the sole site for metalation.

Treatment of this compound with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures would result in the formation of a dianion, with lithiation occurring at the C6 position. organic-chemistry.orgbohrium.com This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the C6 position with high regioselectivity. nih.gov

Transformations Involving the Methoxy Group

The methoxy group is a common functional group in organic synthesis and is often used as a protecting group for phenols. Its removal, or demethylation, is a key step in the synthesis of many biologically active molecules. The methoxy group on the phenyl ring of this compound can be cleaved using various reagents to yield the corresponding phenol.

Common methods for the demethylation of aromatic methyl ethers involve the use of strong protic acids or Lewis acids. Reagents such as aluminum chloride (AlCl₃) are effective for cleaving ether linkages. google.com The process typically involves dissolving the substrate in an organic solvent, adding an excess of the Lewis acid, and stirring at room temperature. google.com For instance, the regioselective demethylation of the para-methoxy group in 3',4'-dimethoxy or 3',4',5'-trimethoxy benzoic esters has been achieved using aluminum halides. google.com

Another effective approach is the use of mineral acids, such as hydrochloric acid (HCl), in water at elevated temperatures and pressures. uantwerpen.be This method has been shown to be efficient for a variety of aromatic methyl ethers. For example, 4-methoxybenzoic acid can be demethylated, although its reactivity is lower than that of 2-methoxybenzoic acid, which can be attributed to the latter's ability to form a stabilizing intramolecular six-membered ring intermediate that facilitates protonation of the methoxy oxygen. rsc.org

The choice of demethylating agent can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

Derivatization Strategies for Advanced Chemical Structures

The carboxylic acid and the biphenyl (B1667301) scaffold of this compound serve as versatile starting points for the synthesis of various heterocyclic derivatives. These transformations are valuable for creating novel chemical entities with diverse properties.

One strategy involves the conversion of the benzoic acid into intermediates that can undergo cyclization reactions. For example, benzoic acid derivatives can be used in the synthesis of nitrogen and oxygen-containing heterocycles like isoxazolines. mdpi.com Isoxazolines are five-membered heterocyclic rings that can be synthesized through various routes, often involving the reaction of nitrile oxides with alkenes. While the direct conversion of this compound is not detailed, its functional groups can be manipulated to create the necessary precursors for such cyclizations. For instance, the synthesis of 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide demonstrates the incorporation of a methoxyphenyl group into a more complex heterocyclic system. mdpi.com

Furthermore, benzoic acid derivatives, particularly those with multiple methoxy groups like 3,4,5-trimethoxybenzoic acid, are known precursors for a wide range of heterocyclic compounds, including those containing thiazolidinone, azetidinone, and thiadiazole rings. geetauniversity.edu.in These syntheses often proceed through intermediates like hydrazones, showcasing the broad utility of substituted benzoic acids in heterocyclic chemistry. geetauniversity.edu.in

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for constructing complex molecular architectures from biphenyl carboxylic acids. researchgate.netdntb.gov.uaresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.net

The biphenyl carboxylic acid structure can be synthesized or further functionalized using this methodology. For example, a substituted bromobenzoic acid can be coupled with an arylboronic acid to create a more complex biphenyl carboxylic acid. dntb.gov.uaresearchgate.net A variety of palladium catalysts can be employed, including palladium on carbon (Pd/C) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. acs.orgajgreenchem.com The choice of catalyst, base (e.g., K₂CO₃, Na₂CO₃), solvent, and reaction temperature can be optimized to achieve high yields. dntb.gov.uaacs.org Green chemistry approaches have also been developed, utilizing water-soluble catalysts in aqueous media at room temperature. dntb.gov.uaresearchgate.net

This strategy allows for the introduction of a wide range of substituents onto the biphenyl framework, enabling the synthesis of a diverse library of compounds. For instance, various substituted boronic acids can be coupled with a bromo-functionalized benzoic acid derivative to produce a series of biphenyl carboxylic acids with different substitution patterns. ajgreenchem.com This method is not limited to simple aryl groups; more complex organometallic reagents can be used to build intricate molecular scaffolds. youtube.com

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions used in the synthesis of biphenyl carboxylic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions
Aryl HalideBoronic AcidCatalystBaseSolventTemperatureYieldReference
4-Bromobenzoic acidPhenylboronic acidC₆₀-TEGs/PdCl₂ (0.05 mol%)K₂CO₃WaterRoom Temp>90% dntb.gov.uaresearchgate.net
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂ON/A64% acs.org
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd/CNa₂CO₃MeOH/H₂ON/A>64% acs.org
1-(4-bromophenyl) cyclopropane-1-carboxylic acidVarious substituted boronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80 °CGood ajgreenchem.com
3-Iodo-4-methoxybenzoic acid methyl ester5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinanePd(PPh₃)₄ (0.06 eq)Sodium phenoxideBenzene (B151609)RefluxGood researchgate.net

Mechanistic Investigations in the Synthesis and Reactions of the Compound

Elucidation of Reaction Pathways for Synthesis

The synthesis of 3-(4-Methoxyphenyl)-2-methylbenzoic acid, a substituted biaryl carboxylic acid, can be envisaged through a combination of directed ortho-metalation and transition-metal-catalyzed cross-coupling reactions. A plausible and efficient pathway involves the preparation of a functionalized benzoic acid derivative followed by a Suzuki-Miyaura coupling reaction.

The synthesis of one of the key precursors, a suitably halogenated 2-methylbenzoic acid, often relies on directed ortho-metalation (DoM). In the case of benzoic acids, the process involves polylithiation. The carboxylic acid group, once deprotonated by a strong organolithium base, becomes a powerful directing group. rsc.orgresearchgate.net

The first equivalent of the base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), deprotonates the acidic proton of the carboxylic acid, forming a lithium carboxylate. This carboxylate then directs a second equivalent of the organolithium reagent to deprotonate the ortho C-H bond, which is rendered more acidic by the directing group. organic-chemistry.orguwindsor.ca This results in the formation of a dianionic intermediate, specifically a dilithiobenzoate species. The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial, as it breaks down the aggregation of the organolithium reagent and complexes with the lithium ions, increasing the basicity and facilitating the ortho-deprotonation. organic-chemistry.org

For a precursor like 3-bromo-2-methylbenzoic acid, the starting material would be 2-methylbenzoic acid. The methyl group at the 2-position sterically hinders one of the ortho positions (C6), leading to preferential lithiation at the other ortho position (C3). The resulting dilithiated intermediate is a key species that is stable at low temperatures (e.g., -78 °C) and poised to react with an electrophile. researchgate.net

The mechanism of directed ortho-lithiation begins with the coordination of the organolithium reagent to the heteroatom of the directing metalation group (DMG), which in this case is the oxygen of the lithium carboxylate. wikipedia.org This coordination brings the alkyllithium into close proximity to the ortho proton, facilitating its abstraction in what is known as a complex-induced proximity effect (CIPE). uwindsor.ca This forms an aryllithium intermediate. wikipedia.org

Following the formation of the 3-lithio-2-methylbenzoate dianion, the reaction is subjected to an "electrophilic quench". nih.gov An electrophilic halogenating agent, such as 1,2-dibromotetrachloroethane (B50365) or hexachloroethane, is introduced. The nucleophilic carbanionic center of the aryllithium attacks the electrophile, displacing a halide and forming the new carbon-halogen bond. rsc.orgresearchgate.net This step proceeds with high regioselectivity, yielding the desired 3-bromo-2-methylbenzoic acid upon acidic workup.

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-methylbenzoic acid, forming a Pd(II) complex. This is often the rate-determining step. wikipedia.orgvedantu.com

Transmetalation : The methoxy- and carboxylate-bearing aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide. wikipedia.org

Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. harvard.edu

Kinetics and Thermodynamics of Transformations

Understanding the kinetics and thermodynamics of the reactions involved in the synthesis of this compound is essential for process optimization. This involves studying reaction rates, determining rate laws, and calculating activation parameters.

The rate law for a reaction describes the relationship between the rate of the reaction and the concentration of the reactants. For the Suzuki-Miyaura coupling step in the synthesis of the title compound, a rate law can be determined experimentally by using the method of initial rates. vedantu.com

Consider the analogous reaction: 3-Bromo-2-methylbenzoic acid + 4-Methoxyphenylboronic acid → this compound

The general form of the rate law would be: Rate = k [3-Bromo-2-methylbenzoic acid]^x [4-Methoxyphenylboronic acid]^y [Pd catalyst]^z [Base]^w

Where k is the rate constant, and x, y, z, and w are the reaction orders with respect to each component. A hypothetical set of experimental data is presented below to illustrate how these orders would be determined.

Experiment[3-Bromo-2-methylbenzoic acid] (M)[4-Methoxyphenylboronic acid] (M)[Pd Catalyst] (M)Initial Rate (M/s)
10.100.100.0011.5 x 10-5
20.200.100.0013.0 x 10-5
30.100.200.0011.5 x 10-5
40.100.100.0023.0 x 10-5

From this data:

Comparing experiments 1 and 2, doubling the concentration of the aryl bromide doubles the rate, indicating the reaction is first order in 3-bromo-2-methylbenzoic acid (x=1).

Comparing experiments 1 and 3, doubling the concentration of the boronic acid has no effect on the rate, suggesting the reaction is zero order in 4-methoxyphenylboronic acid (y=0). This can occur if the transmetalation step is fast relative to oxidative addition.

Comparing experiments 1 and 4, doubling the catalyst concentration doubles the rate, indicating the reaction is first order in the palladium catalyst (z=1).

Thus, the determined rate law is: Rate = k [3-Bromo-2-methylbenzoic acid] [Pd catalyst] .

Activation parameters , such as the activation energy (Ea), can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation: wikipedia.org

k = A e-Ea/RT

Plotting ln(k) versus 1/T yields a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy. wikipedia.org For typical Suzuki coupling reactions, apparent activation energies are often in the range that reflects the oxidative addition as the rate-limiting step. researchgate.net

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. pkusz.edu.cn This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled (e.g., deuterated) counterpart. researchgate.net

Probing Ortho-Lithiation : To confirm that the C-H bond cleavage is the rate-determining step in the ortho-lithiation of 2-methylbenzoic acid, one could measure the KIE by comparing the reaction rate of the standard substrate with that of 2-methylbenzoic acid-3-d. A significant primary KIE (kH/kD > 2) would indicate that the C-H bond is indeed broken in the rate-limiting step. nih.gov

Probing Suzuki Coupling : In the Suzuki-Miyaura reaction, KIEs can provide detailed insight into the oxidative addition and transmetalation steps. nih.govacs.org For instance, a 13C KIE can be measured at the carbon atom attached to the bromine in 3-bromo-2-methylbenzoic acid. A significant KIE at this position (KIEC-Br > 1.02) provides strong evidence that oxidative addition is the first irreversible, rate-determining step. nih.govnih.gov Conversely, a near-unity KIE would suggest that a prior step, such as ligand dissociation from the palladium center, is rate-limiting. acs.orgnih.gov

Catalytic Mechanisms Involving the Compound (as a catalyst/ligand or its derivatives)

While this compound is primarily a synthetic target, its structure suggests that it or its derivatives could serve as ligands in transition metal catalysis. The biaryl scaffold is a common feature in privileged ligands, and the presence of the carboxylic acid and methoxy (B1213986) groups provides potential coordination sites.

Biaryl monophosphine ligands, for example, are highly effective in palladium-catalyzed cross-coupling reactions. While the title compound is not a phosphine (B1218219), its derivatives could be. More directly, the carboxylic acid group itself can participate in catalysis. Carboxylic acids have been used as directing groups in C-H functionalization reactions or can be converted into other functional groups that act as ligands. researchgate.net For instance, they can serve as precursors for decarbonylative cross-coupling reactions, where the carboxyl group is extruded. ruhr-uni-bochum.dersc.org

Derivatives of this compound could be designed to act as bidentate ligands. For example, conversion of the carboxylic acid to an amide or ester bearing another coordinating group could create a chelating ligand. The inherent chirality of atropisomeric biaryls (if rotation around the aryl-aryl bond is restricted) could also be exploited in asymmetric catalysis. The steric bulk provided by the ortho-methyl group could influence the geometry and reactivity of a metal center, potentially leading to high selectivity in catalytic transformations. The development of catalysts often involves leveraging such structural features to create a specific three-dimensional environment around the metal active site. nih.gov

Asymmetric Reduction Mechanisms (e.g., Corey-Bakshi-Shibata related catalysis)

While the direct synthesis of this compound does not typically involve a reduction as the key stereochemistry-defining step, asymmetric reduction mechanisms are fundamental in creating chiral molecules, including potential precursors. The Corey-Bakshi-Shibata (CBS) reduction is a premier example of such a process, used for the highly enantioselective reduction of prochiral ketones to chiral alcohols. nrochemistry.comwikipedia.org

The mechanism of the CBS reduction relies on a chiral oxazaborolidine catalyst, derived from the amino acid proline, which complexes with borane (B79455). nrochemistry.comwikipedia.org This reaction is an effective and powerful method to reduce a wide range of ketones in a stereoselective and chemoselective manner. nrochemistry.com The key steps of the catalytic cycle are as follows:

Catalyst-Borane Complex Formation : The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane (BH₃), a Lewis acid. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst. nrochemistry.comwikipedia.org

Ketone Coordination : The prochiral ketone substrate then coordinates to the now more Lewis-acidic boron atom of the catalyst. The catalyst's chiral framework directs the ketone to bind in a sterically favored orientation, typically with the larger substituent pointing away from the bulky groups on the catalyst. nrochemistry.com

Enantioselective Hydride Transfer : The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon of the ketone. This transfer occurs through a six-membered, chair-like transition state. The predetermined orientation of the ketone ensures the hydride attacks a specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol preferentially. nrochemistry.com

Product Release and Catalyst Regeneration : The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in another catalytic cycle. nrochemistry.com An acidic workup is performed to yield the final chiral alcohol. nrochemistry.com

In a hypothetical synthetic route toward an enantiomerically pure form of this compound, a CBS reduction could be employed to reduce a precursor ketone, thereby establishing a key stereocenter that could later direct the formation of the biaryl axis.

Enantioselective Processes

The primary challenge in synthesizing specific atropisomers of biaryls like this compound is controlling the axial chirality. This is achieved through various enantioselective processes, which can be broadly categorized.

One major strategy is the asymmetric cross-coupling reaction , such as the Suzuki-Miyaura reaction. yau-awards.comresearchgate.net In this approach, a chiral ligand, often a phosphine-based molecule like BINAP or a chiral N-heterocyclic carbene (NHC), is coordinated to a palladium catalyst. researchgate.net The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two competing transition states leading to the (R)- or (S)-atropisomer during the C-C bond formation. This differentiation results in the preferential formation of one enantiomer. Recent studies have investigated the use of novel chiral anionic ligands in Suzuki-Miyaura reactions, which can use distal ionic interactions to direct the axial chirality of the resulting biaryl compounds, achieving significant increases in enantiomeric excess (ee). yau-awards.com

Another powerful method is dynamic kinetic resolution (DKR) . This process is applied to a racemic mixture of a biaryl precursor where the atropisomers are rapidly interconverting. nih.govnih.gov A chiral catalyst or reagent is introduced that reacts with one enantiomer of the substrate much faster than the other. Because the starting enantiomers are in rapid equilibrium, the less reactive enantiomer continuously converts into the more reactive one to maintain the equilibrium. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov For example, an atropo-enantioselective ring-opening of conformationally unstable lactones has been used to generate stable, enantioenriched biaryls. nih.gov

Organocatalysis has also emerged as a viable route. Chiral organocatalysts, such as cinchona alkaloids or chiral ammonium (B1175870) salts, can be used to direct the formation of the atropisomeric axis. nih.govnih.gov For instance, a highly enantioselective method for synthesizing atropisomeric biaryls has been reported using a cation-directed O-alkylation, where a chiral quinidine-derived ammonium salt differentiates between rapidly equilibrating atropisomeric enolates. nih.gov

Enantioselective Strategy General Mechanism Key Stereochemical Control Element Typical Catalyst/Reagent
Asymmetric Cross-CouplingFormation of the biaryl C-C bond in a chiral catalytic environment.Chiral ligand on a transition metal (e.g., Palladium). researchgate.netChiral phosphines (e.g., BINAP), N-heterocyclic carbenes (NHCs). researchgate.net
Dynamic Kinetic ResolutionA chiral catalyst selectively transforms one of two rapidly interconverting enantiomers.Kinetic preference of the chiral catalyst for one enantiomer. nih.govChiral catalysts (e.g., oxazaborolidines), enzymes. nih.gov
OrganocatalysisA small chiral organic molecule catalyzes the atroposelective reaction.Non-covalent interactions (e.g., hydrogen bonding) between the catalyst and substrate. nih.govCinchona alkaloids, chiral phase-transfer catalysts. nih.govnih.gov

Computational Chemistry Contributions to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of asymmetric reactions and the properties of atropisomeric compounds. growingscience.comresearchgate.netnih.gov While specific computational studies on this compound are not prominent in the literature, the methods are broadly applied to this class of molecules to elucidate key structural and energetic properties.

A primary application of computational chemistry is the calculation of rotational energy barriers . growingscience.comresearchgate.net The configurational stability of an atropisomer is determined by the Gibbs free energy of activation (ΔG‡) for rotation around the stereogenic axis. For atropisomers to be separable at a given temperature, this barrier must be sufficiently high (typically > 22 kcal/mol). rsc.org DFT calculations can model the transition state for this rotation, where the ortho substituents are forced past each other, and accurately predict the energy barrier. growingscience.comrsc.org These predictions help chemists determine whether a target biaryl is likely to be configurationally stable before attempting a synthesis. nih.gov Studies have shown that DFT calculations at levels like B3LYP/6-31G* can provide a practical and reliable protocol for determining racemization rates. growingscience.com

Computational methods are also crucial for elucidating reaction mechanisms . researchgate.net By modeling the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway for an asymmetric synthesis. This allows for the identification of the rate-determining and stereo-determining steps. For catalytic reactions, computations can reveal the precise structure of the catalyst-substrate complex in the key transition state, explaining the origin of enantioselectivity. researchgate.net For example, computational models can show how a chiral ligand's steric and electronic properties create an energy difference between the two diastereomeric transition states, leading to the observed enantiomeric excess. bohrium.com

Furthermore, computational studies can explore more subtle electronic effects. For instance, research has shown that removing a single electron from a biaryl system (oxidation) can dramatically reduce the racemization barrier by changing the atropisomerization mechanism, an effect attributed to the energies of the frontier molecular orbitals. rsc.org Such insights, derived from computational analysis, are vital for designing new catalysts and reaction conditions for the synthesis of complex molecules like this compound. researchgate.netbohrium.com

Computational Application Information Gained Typical Method Relevance to Compound
Rotational Barrier CalculationPrediction of configurational stability and half-life for racemization. growingscience.comDensity Functional Theory (DFT), Time-Dependent DFT. growingscience.comresearchgate.netDetermines if the (R) and (S) atropisomers are stable and isolable.
Transition State ModelingUnderstanding the origin of enantioselectivity in asymmetric catalysis. researchgate.netDFT, Quantum Mechanics/Molecular Mechanics (QM/MM). researchgate.netExplains how chiral catalysts control the stereochemical outcome of the synthesis.
Frontier Molecular Orbital (FMO) AnalysisElucidation of electronic effects on stability and reactivity. rsc.orgDFT. rsc.orgProvides insight into how electronic modifications to the aryl rings might affect the atropisomerism.

Advanced Spectroscopic and Computational Characterization in Academic Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-(4-Methoxyphenyl)-2-methylbenzoic acid, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be utilized for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-13 ppm, due to strong deshielding and hydrogen bonding. The aromatic protons will exhibit complex splitting patterns in the range of 6.9 to 8.1 ppm. The protons on the 4-methoxyphenyl (B3050149) ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 2-methylbenzoic acid moiety will show more complex splitting due to their unsymmetrical substitution. The methyl group protons would appear as a sharp singlet further upfield, likely around 2.4 ppm, while the methoxy (B1213986) group protons would also be a singlet, typically around 3.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 165-180 ppm. docbrown.info The aromatic carbons will resonate between 110 and 160 ppm. The carbon attached to the methoxy group will be significantly affected by the oxygen's electron-donating nature. scispace.com The methyl carbon will have a characteristic upfield chemical shift, typically around 20 ppm, and the methoxy carbon will be found around 55-60 ppm.

Predicted NMR Chemical Shifts:

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)12.0 - 13.0 (s, 1H)172.0
Aromatic C-H (Benzoic acid ring)7.3 - 8.0 (m, 3H)128.0 - 138.0
Aromatic C-H (Methoxyphenyl ring)6.9 - 7.5 (m, 4H)114.0 - 130.0
Methyl (-CH₃)2.3 - 2.5 (s, 3H)20.0
Methoxy (-OCH₃)3.8 - 3.9 (s, 3H)55.5
Quaternary Aromatic Carbons-125.0 - 160.0

Note: These are estimated values and may vary based on the solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Analysis and Molecular Structure

FT-IR Spectroscopy: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This leads to a very broad O-H stretching band in the FT-IR spectrum, appearing in the region of 2500-3300 cm⁻¹. hmdb.ca The C=O stretching vibration of the carboxylic acid dimer is also a prominent feature, usually observed as a strong band around 1680-1710 cm⁻¹. chemicalbook.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group will appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. chemicalbook.com Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. udel.edu

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations, especially the ring breathing modes, are often strong in the Raman spectrum. The C=C stretching vibrations of the aromatic rings are expected to be prominent in the 1550-1610 cm⁻¹ range. The symmetric stretching of the carboxylic acid C=O group in the dimer may also be observed. The methyl and methoxy group vibrations will also be present.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group/Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic acid dimer)2500-3300Weak/Not observedBroad, Strong (IR)
C-H stretch (Aromatic)3000-31003000-3100Medium (IR), Strong (Raman)
C-H stretch (Methyl)2850-29602850-2960Medium
C=O stretch (Carboxylic acid dimer)1680-17101610-1740Strong (IR), Moderate (Raman)
C=C stretch (Aromatic)1450-16001550-1610Medium-Strong
C-O stretch (Carboxylic acid/Methoxy)1200-1320WeakStrong (IR)
Aromatic Ring BreathingWeak/Not observed990-1100Strong (Raman)

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₄O₃), the expected exact mass can be calculated with high precision.

The fragmentation pattern in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, aromatic carboxylic acids typically show a prominent molecular ion peak. Common fragmentation pathways for such compounds include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). mdpi.comresearchgate.net Another characteristic fragmentation is the loss of carbon monoxide (CO) from the ion formed after the initial loss of the hydroxyl group. For methoxy-substituted biphenyl (B1667301) compounds, fragmentation can also involve the loss of a methyl radical (-CH₃) from the methoxy group or the loss of formaldehyde (B43269) (CH₂O). docbrown.info

Expected Fragmentation Pattern:

M⁺ : The molecular ion peak.

[M - OH]⁺ : Loss of the hydroxyl radical from the carboxylic acid.

[M - COOH]⁺ : Loss of the carboxyl group.

[M - CH₃]⁺ : Loss of a methyl radical from the methoxy or methyl group.

[M - H₂O]⁺ : Loss of a water molecule, potentially through ortho-effects.

[M - CO]⁺ : Decarbonylation, though less common directly from the molecular ion.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles of this compound.

A key structural feature of biphenyl derivatives is the dihedral angle between the two aromatic rings. Due to steric hindrance between the ortho-substituents (the methyl group and the other aromatic ring), it is expected that the two rings will not be coplanar. In similar biphenyl carboxylic acid structures, these twist angles can range from approximately 46° to 53°.

Expected Crystallographic Data for a Related Biphenyl Carboxylic Acid Derivative:

Parameter Example Value Reference
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (between rings)46.5(2)° - 52.5(2)°
O-H···O Hydrogen Bond Distance2.634(3) Å - 2.676(3) Å

Note: This data is for biphenyl-2-carboxylic acid and serves as an illustrative example.

Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data and to predict molecular properties.

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure of molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the optimized geometry of this compound can be calculated. These calculations can predict bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray data.

Furthermore, DFT calculations are used to compute vibrational frequencies. The calculated frequencies are often scaled to better match experimental FT-IR and Raman data, aiding in the assignment of complex vibrational spectra. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be determined. The HOMO-LUMO energy gap is an important parameter that provides insight into the chemical reactivity and electronic transitions of the molecule.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can also be used for high-accuracy calculations of molecular properties. While computationally more demanding than DFT, they can provide benchmark data for smaller systems.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, computational approach. These methods are particularly useful for preliminary studies of large molecules or for screening large numbers of compounds. They can be employed to calculate properties such as heats of formation and molecular orbital energies.

Molecular Electrostatic Potential (MEP) Analysis

Following a comprehensive search of scientific literature, no specific studies detailing the Molecular Electrostatic Potential (MEP) analysis of this compound were found.

MEP analysis is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. This technique is instrumental in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The resulting MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate electrostatic potential. For benzoic acid derivatives, the carboxylic acid group, particularly the oxygen atoms, typically displays a region of high electron density (red), making it a likely site for electrophilic interaction.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Intramolecular Charge Transfer (ICT) Properties

Detailed Frontier Molecular Orbital (HOMO-LUMO) analysis and specific data regarding the Intramolecular Charge Transfer (ICT) properties for this compound are not available in the reviewed academic literature.

HOMO-LUMO analysis is a critical component of computational chemistry that provides insights into a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. In molecules with donor and acceptor moieties, the electronic transition from the HOMO to the LUMO can lead to an Intramolecular Charge Transfer (ICT), a phenomenon that is crucial for understanding the photophysical properties of a compound. For molecules structurally related to this compound, DFT studies on other benzoic acid derivatives have been used to calculate these energy gaps and predict electronic transitions.

Computations of Thermodynamic Parameters

Specific computational studies detailing the thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) for this compound were not identified in the available scientific literature.

Computational methods, often employing Density Functional Theory (DFT), are utilized to calculate the standard thermodynamic parameters of a molecule. These calculations can provide valuable information about the stability of the compound and its behavior under different temperature and pressure conditions. Such studies have been conducted on various benzoic acid derivatives to understand their thermal properties and reaction thermodynamics.

Role As a Versatile Building Block in Complex Chemical Synthesis

Synthesis of Modified Benzoic Acid Derivatives for Specific Chemical ApplicationsWhile the synthesis of benzoic acid derivatives is a broad field, no specific research was found that focuses on modifying 3-(4-Methoxyphenyl)-2-methylbenzoic acid for particular chemical applications.

Due to the absence of specific data for "this compound" related to these topics, the requested article with detailed research findings and data tables cannot be generated. The information available is insufficient to provide scientifically accurate content for the specified outline.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-(4-Methoxyphenyl)-2-methylbenzoic acid is archetypally achieved via palladium-catalyzed cross-coupling reactions, which serve as a foundation for future innovation. The primary focus for future research will be the development of more sustainable, efficient, and cost-effective synthetic protocols.

The Suzuki-Miyaura cross-coupling reaction stands as the most probable and versatile method for constructing the core biaryl structure. researchgate.netmdpi.com This would typically involve the coupling of a 2-halo-6-methylbenzoic acid derivative with 4-methoxyphenylboronic acid. Future work should aim to optimize this process by employing green chemistry principles. Research could explore the use of water as a reaction solvent, which would significantly reduce the environmental impact compared to traditional organic solvents. researchgate.net Furthermore, the development and application of highly active, low-loading palladium catalysts or recyclable heterogeneous catalysts, such as palladium nanoparticles supported on materials like fullerene, would enhance the sustainability and economy of the synthesis. researchgate.net

Beyond traditional methods, exploring C-H activation/arylation represents a more atom-economical approach, as it circumvents the need for pre-halogenation of the starting materials. Another innovative avenue involves the use of carboxylic acids as dual-purpose reactants. Recent advancements have shown that carboxylic acids can serve as precursors for both coupling partners through sequential decarbonylative processes, first to generate a boronic acid and then to act as the coupling partner in a subsequent Suzuki-Miyaura reaction. rsc.orgnih.govrsc.org Applying such a strategy would be a novel approach to synthesizing the target molecule and its derivatives.

Table 1: Comparison of Potential Synthetic Routes

Parameter Conventional Suzuki-Miyaura C-H Activation Decarbonylative Coupling
Starting Materials Halogenated benzoic acid, Boronic acid Unfunctionalized arene, Aryl halide Two different carboxylic acids
Key Advantage Well-established, high yields High atom economy Avoids aryl halides and boronic acids
Catalyst Homogeneous/Heterogeneous Pd Pd, Rh, or other transition metals Palladium
Sustainability Focus Catalyst recycling, green solvents Eliminates pre-functionalization steps Uses abundant, benign precursors

Exploration of New Reactivity Profiles and Selective Functionalization

The structure of this compound offers multiple sites for selective chemical modification, enabling the creation of a diverse library of derivatives for various applications, including pharmaceuticals and materials science. researchgate.netajgreenchem.com Future research should focus on systematically exploring the reactivity of each functional group.

Carboxylic Acid Group: This is the most versatile functional handle. It can be readily converted into esters, amides, and other acyl derivatives to modulate properties like solubility, polarity, and biological activity. These derivatives are crucial for developing potential therapeutic agents. ajgreenchem.com

Aromatic Rings: The two phenyl rings are subject to electrophilic aromatic substitution. The directing effects of the existing substituents (methoxy, methyl, carboxyl, and the other aryl group) will govern the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation. Understanding and controlling this selectivity is a key research challenge.

Methyl Group: The benzylic protons of the methyl group can be functionalized through radical reactions, such as bromination with N-bromosuccinimide, to introduce a new reactive site for further derivatization.

Methoxy (B1213986) Group: The ether linkage can be cleaved under specific conditions to yield a phenolic hydroxyl group, which opens another avenue for functionalization and could be important for creating derivatives with antioxidant properties or for use as ligands.

Systematic investigation into the selective functionalization at these positions would unlock the potential to fine-tune the molecule's properties for specific applications. nih.govresearchgate.net

Table 2: Potential Sites for Selective Functionalization

Site Reaction Type Potential Reagents Resulting Moiety
Carboxylic Acid (-COOH) Amidation Amine, Coupling Agent (e.g., EDC) Amide (-CONR₂)
Carboxylic Acid (-COOH) Esterification Alcohol, Acid Catalyst Ester (-COOR)
Aromatic Ring (C-H) Nitration HNO₃, H₂SO₄ Nitro group (-NO₂)
Aromatic Ring (C-H) Halogenation Br₂, FeBr₃ Bromo group (-Br)
Methyl Group (-CH₃) Radical Halogenation NBS, Light/Initiator Bromomethyl (-CH₂Br)
Methoxy Group (-OCH₃) Ether Cleavage BBr₃, HBr Phenol (-OH)

Advanced Computational Modeling of Reactivity, Selectivity, and Catalytic Performance

Computational chemistry offers powerful tools to predict and understand the behavior of this compound before extensive experimental work is undertaken. Density Functional Theory (DFT) calculations can provide deep insights into its electronic structure and reactivity.

Future computational studies could focus on:

Modeling Synthetic Pathways: Elucidating the detailed reaction mechanism of its synthesis, such as the Suzuki-Miyaura catalytic cycle. acs.orgrsc.orgrsc.org This includes calculating the energy profiles for oxidative addition, transmetalation, and reductive elimination steps, which can help in optimizing reaction conditions and designing more efficient catalysts. researchgate.netnih.gov

Predicting Reactivity: Calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps can predict the most likely sites for electrophilic or nucleophilic attack, guiding the selective functionalization strategies discussed in the previous section.

Simulating Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of the molecule and its derivatives, providing a valuable comparison point for experimental data.

These computational approaches can accelerate the research and development cycle by prioritizing the most promising experimental pathways.

Potential for Integration into Materials Chemistry and Supramolecular Assemblies

The unique combination of a rigid, planarizable biaryl scaffold and a hydrogen-bonding carboxylic acid group makes this compound an excellent candidate for constructing ordered supramolecular structures.

The carboxylic acid moiety can form robust hydrogen-bonded dimers, a classic synthon in crystal engineering. researchgate.netcore.ac.uk This predictable interaction, combined with potential π-π stacking from the aromatic rings, could be harnessed to create self-assembled materials like liquid crystals or gels. acs.org

Furthermore, the carboxylate can act as a ligand to coordinate with metal ions, making it a promising building block, or "tecton," for creating Metal-Organic Frameworks (MOFs) or coordination polymers. nih.govcd-bioparticles.net The properties of these materials, such as porosity, stability, and catalytic activity, could be tuned by varying the metal center and leveraging the specific geometry of the biphenyl (B1667301) linker. Research in this area would explore the synthesis and characterization of these novel materials and evaluate their potential in applications such as gas storage, separation, or catalysis.

Application in Flow Chemistry and Automated Synthesis for Scalability and Efficiency

Translating the synthesis of this compound from traditional batch processing to continuous flow chemistry is a critical step towards efficient, scalable, and safer production. acs.org Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly beneficial for exothermic or fast reactions. mdpi.com

A future research direction would be to design a flow process for its synthesis, likely based on a Suzuki-Miyaura coupling. rsc.orgtaylorfrancis.com This would involve pumping solutions of the reactants through a heated reactor column packed with a heterogeneous palladium catalyst. This setup allows for continuous production, easy product isolation, and straightforward catalyst recovery and reuse. researchgate.net

Moreover, such a flow system could be integrated into fully automated synthesis platforms. nih.govresearchgate.net These platforms can systematically vary reactants and conditions to rapidly generate a library of derivatives based on the core structure of this compound. europeanpharmaceuticalreview.cominnovationnewsnetwork.com This high-throughput approach is invaluable for pharmaceutical research and drug discovery, allowing for the efficient screening of many compounds to identify leads with optimal biological activity. arborpharmchem.com

Table 3: Comparison of Batch vs. Hypothetical Flow Synthesis

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Scale Limited by flask size Scalable by continuous operation
Heat Transfer Inefficient, potential for hotspots Highly efficient, precise temperature control
Safety Higher risk with large reagent volumes Minimized risk due to small reaction volume
Reaction Time Typically hours Potentially minutes
Catalyst Recovery Often requires separate purification step Can be integrated (heterogeneous catalyst)
Automation Difficult to fully automate Easily integrated into automated systems

Q & A

Q. What advanced spectroscopic techniques elucidate electronic interactions between substituents?

  • Techniques :
  • TD-DFT calculations : Simulate UV-Vis spectra to correlate with experimental λmax values (e.g., π→π* transitions at 270–290 nm) .
  • Solid-state NMR : Probe crystal packing effects on chemical shifts .

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Feasible Synthetic Routes

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3-(4-Methoxyphenyl)-2-methylbenzoic acid
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3-(4-Methoxyphenyl)-2-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.